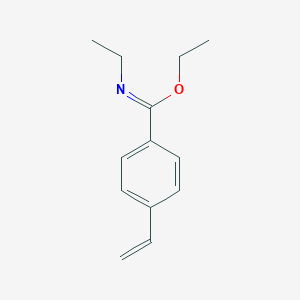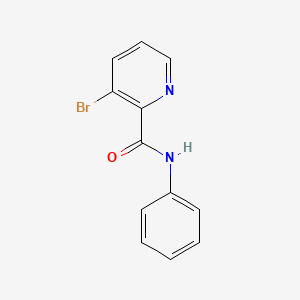
2-Pyridinecarboxamide, 3-bromo-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarboxamide, 3-bromo-N-phenyl- is an organic compound that belongs to the class of aromatic anilides. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 2-position, a bromine atom at the 3-position, and a phenyl group attached to the nitrogen atom of the carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, 3-bromo-N-phenyl- can be achieved through several synthetic routes. One common method involves the bromination of 2-pyridinecarboxamide followed by the introduction of the phenyl group. The reaction conditions typically involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 2-Pyridinecarboxamide, 3-bromo-N-phenyl- may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinecarboxamide, 3-bromo-N-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of various oxidized derivatives.
Reduction Reactions: The carboxamide group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinecarboxamides, while oxidation and reduction reactions can produce oxidized or reduced derivatives, respectively.
Applications De Recherche Scientifique
2-Pyridinecarboxamide, 3-bromo-N-phenyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: In medicinal chemistry, 2-Pyridinecarboxamide, 3-bromo-N-phenyl- is explored for its potential as a drug candidate. Its structure-activity relationship (SAR) is studied to optimize its pharmacological properties.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 2-Pyridinecarboxamide, 3-bromo-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with signaling pathways involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridinecarboxamide, 3-chloro-N-phenyl-: Similar structure with a chlorine atom instead of bromine.
2-Pyridinecarboxamide, 3-iodo-N-phenyl-: Similar structure with an iodine atom instead of bromine.
2-Pyridinecarboxamide, 3-fluoro-N-phenyl-: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 2-Pyridinecarboxamide, 3-bromo-N-phenyl- lies in the presence of the bromine atom, which imparts distinct chemical reactivity and properties. Bromine is more reactive than chlorine and less reactive than iodine, making it a versatile substituent for various chemical transformations. The compound’s unique reactivity and properties make it a valuable tool in chemical and biological research.
Propriétés
Numéro CAS |
188677-47-6 |
|---|---|
Formule moléculaire |
C12H9BrN2O |
Poids moléculaire |
277.12 g/mol |
Nom IUPAC |
3-bromo-N-phenylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H9BrN2O/c13-10-7-4-8-14-11(10)12(16)15-9-5-2-1-3-6-9/h1-8H,(H,15,16) |
Clé InChI |
HKGBFKZLMHGRNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Dicyclohexylamino)methanediyl]bis(phosphonic acid)](/img/structure/B12569069.png)
![(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid](/img/structure/B12569072.png)
![2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B12569092.png)
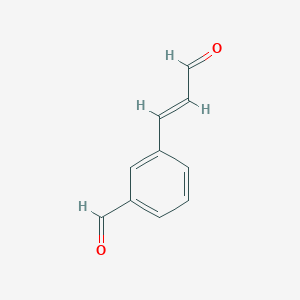
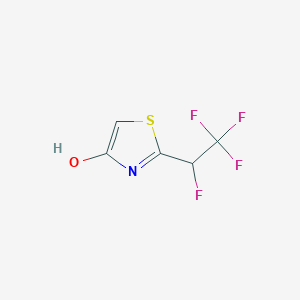
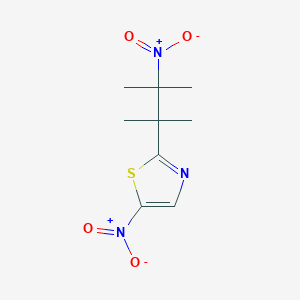
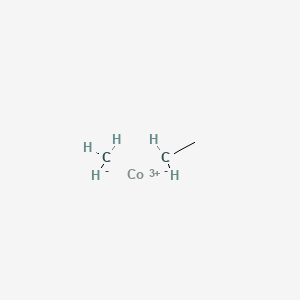
![Acetic acid--[4-(trimethoxysilyl)phenyl]methanol (1/1)](/img/structure/B12569121.png)
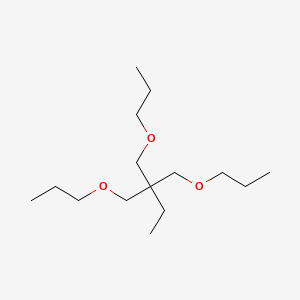
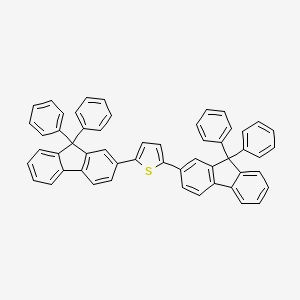
![2,2'-[{4-[2-(4-Nitrophenyl)ethenyl]-1,2-phenylene}bis(oxy)]di(ethan-1-ol)](/img/structure/B12569127.png)
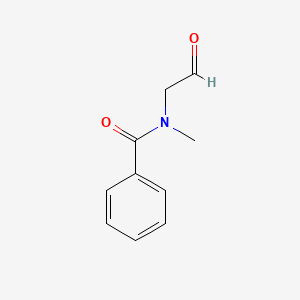
![5-[5-(Selenophen-2-yl)thiophen-2-yl]selenophene-2-carbaldehyde](/img/structure/B12569143.png)
